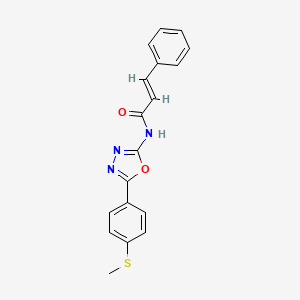

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Description

N-(5-(4-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic 1,3,4-oxadiazole derivative characterized by a central oxadiazole ring substituted at the 5-position with a 4-(methylthio)phenyl group and at the 2-position with a cinnamamide moiety. This compound belongs to a broader class of oxadiazoles, which are widely studied for their pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name |

(E)-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c1-24-15-10-8-14(9-11-15)17-20-21-18(23-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,19,21,22)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXSJJYVKAAEGR-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a suitable methylthio precursor.

Coupling with Cinnamamide: The final step involves the coupling of the oxadiazole derivative with cinnamamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, bromine, chlorine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Structural Characteristics

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide contains a cinnamamide moiety linked to an oxadiazole ring , which is further substituted with a methylthio group on the phenyl ring. This unique structure enhances its reactivity and stability, making it suitable for various applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of cinnamide derivatives, including this compound. Research indicates that compounds with oxadiazole rings exhibit significant cytotoxicity against cancer cell lines. For instance:

- Case Study : A synthesized series of cinnamide derivatives demonstrated varying antiproliferative activities against the HepG2 liver cancer cell line. One derivative showed an IC50 value of 4.23 μM, indicating potent cytotoxicity .

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Cinnamide Derivative 6 | 4.23 | HepG2 |

Antimicrobial Activity

Compounds containing oxadiazole moieties have been recognized for their antimicrobial properties . The structural features of this compound suggest potential efficacy against bacterial and fungal pathogens.

Anti-inflammatory Effects

Research indicates that derivatives of cinnamamide may exhibit anti-inflammatory effects by modulating pathways involved in inflammation. This highlights the compound's potential in developing treatments for inflammatory diseases.

Materials Science Applications

This compound can also be explored in materials science due to its unique chemical properties:

Organic Electronics

The compound's ability to form stable thin films makes it a candidate for use in organic electronic devices such as OLEDs (organic light-emitting diodes). Its electronic properties can be tuned through structural modifications.

Photovoltaic Applications

The incorporation of oxadiazole derivatives into photovoltaic materials has shown promise in enhancing light absorption and charge transport efficiency.

Mechanism of Action

The mechanism of action of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound interacts with the cell membrane and cell wall components of bacteria and fungi, leading to cell lysis and death.

Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among 1,3,4-oxadiazole derivatives influence their physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

- Methylthio vs.

- Cinnamamide vs. Benzamide : The cinnamamide’s α,β-unsaturated carbonyl system may enhance electron delocalization compared to benzamide derivatives like LMM5, possibly improving interactions with enzyme active sites .

- Oxadiazole vs. Thiadiazole : The thiadiazole analog () replaces oxygen with sulfur, increasing ring polarity and possibly altering biological target specificity .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The methylthio group (logP ~2.1) in the target compound is less lipophilic than ethylthio (logP ~2.8), which may reduce CNS penetration but improve aqueous solubility .

- Thermal Stability : Thiadiazole derivatives () exhibit lower thermal stability than oxadiazoles due to weaker S–N bonds, suggesting the target compound may be more suitable for high-temperature applications .

Biological Activity

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, supported by data tables and findings from relevant studies.

Structural Characteristics

The compound features a unique combination of a cinnamide structure with an oxadiazole moiety, which is known for its diverse biological activities. The methylthio group on the phenyl ring enhances its reactivity and may influence its interactions with biological targets.

Anticancer Properties

Recent studies have demonstrated the antiproliferative effects of cinnamide derivatives against various cancer cell lines, including HepG2 (liver cancer). For instance, a study reported that derivatives similar to this compound exhibited variable cytotoxicity levels. The IC50 values indicated that some derivatives significantly inhibited cell growth at concentrations as low as 4.23 μM, suggesting a strong potential for development as anticancer agents .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 53.20 | Induces apoptosis via p53 activation |

| Other Cinnamides | HepG2 | 4.23 - 53.20 | Various mechanisms including cell cycle arrest |

Antimicrobial Activity

The oxadiazole derivatives have also shown promising antimicrobial properties . Compounds containing oxadiazole rings are known to exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups like methylthio can enhance the lipophilicity and bioavailability of these compounds, potentially improving their antimicrobial efficacy .

The proposed mechanism of action for this compound involves:

- Interaction with Biological Macromolecules : The compound is believed to interact with cellular enzymes and receptors through hydrogen bonding and coordination with metal ions.

- Induction of Apoptosis : Studies have shown that certain derivatives can activate apoptotic pathways by modulating the expression of key proteins such as p53 and Bcl2 .

- Cell Cycle Arrest : The compound may cause G1 phase cell cycle arrest in cancer cells, preventing further proliferation .

Case Studies

A notable study evaluated the biological activity of several cinnamide derivatives against cancer cell lines and reported significant findings:

- Cytotoxicity Testing : Using the MTT assay, various compounds were tested against HepG2 cells. Results indicated that structural modifications on the phenyl ring significantly influenced cytotoxicity.

Key Findings

- Compound variations led to different IC50 values; for example, one derivative showed an IC50 value of 6.5 μM against MRSA.

- The presence of methylthio enhanced both anticancer and antimicrobial activities compared to non-methylthio analogs.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide?

Methodological Answer:

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of carbohydrazides or hydrazide-hydrazone intermediates. For example:

Intermediate Preparation : Start with 4-(methylthio)benzoic acid hydrazide, which can be condensed with cinnamoyl chloride under reflux in anhydrous THF with triethylamine as a base .

Oxadiazole Formation : Use iodine/DMSO or POCl₃ as cyclizing agents to form the 1,3,4-oxadiazole ring. Optimize reaction time (typically 4–6 hours) and temperature (80–100°C) to avoid side products like thiadiazoles .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor yields via TLC and HPLC (C18 column, methanol/water mobile phase) .

Advanced: How can regioselectivity challenges during oxadiazole ring closure be addressed?

Methodological Answer:

Regioselectivity in oxadiazole synthesis is influenced by substituent electronic effects and cyclization conditions:

- Electronic Effects : Electron-withdrawing groups (e.g., methylthio) on the phenyl ring stabilize the transition state during cyclization, favoring 1,3,4-oxadiazole over 1,2,4-isomers. DFT calculations (B3LYP/6-31G*) can predict regioselectivity by analyzing transition-state energies .

- Catalytic Optimization : Use microwave-assisted synthesis (100–120°C, 30 minutes) to enhance reaction specificity. Additives like p-toluenesulfonic acid (PTSA) reduce side reactions .

- Validation : Confirm regiochemistry via ¹H NMR (distinct NH or CH₂ peaks) and X-ray crystallography (if crystalline derivatives are obtained) .

Basic: What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

Methodological Answer:

Bacterial Strains : Test against Gram-positive (e.g., S. aureus ATCC 43300) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines). Include MRSA strains for resistance profiling .

Antifungal Assays : Use Candida albicans (ATCC 90028) in Sabouraud dextrose broth. Minimum inhibitory concentration (MIC) is determined at 24–48 hours .

Controls : Compare with ciprofloxacin (bacteria) and fluconazole (fungi). Data interpretation requires statistical analysis (e.g., ANOVA with p < 0.05) .

Advanced: What computational approaches validate its potential as a COX-2 or AChE inhibitor?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into COX-2 (PDB: 5KIR) or AChE (PDB: 4EY7). Key interactions:

- COX-2 : Hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .

- AChE : π-π stacking with Trp279 and hydrogen bonds with Ser200 .

MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability (RMSD < 2 Å) and free energy (MM-PBSA/GBSA) .

QSAR Modeling : Correlate substituent effects (e.g., methylthio vs. ethylthio) with inhibitory IC₅₀ values using CoMFA/CoMSIA .

Basic: How should HPLC conditions be optimized for purity analysis?

Methodological Answer:

- Column : C18 (250 mm × 4.6 mm, 5 µm).

- Mobile Phase : Gradient of methanol:water (70:30 to 90:10 over 20 minutes).

- Detection : UV at 254 nm (oxadiazole absorption band).

- Validation : Linearity (R² > 0.99), LOD (0.1 µg/mL), LOQ (0.3 µg/mL) .

Advanced: What structural modifications enhance anticancer activity while minimizing toxicity?

Methodological Answer:

SAR Insights :

- Methylthio Group : Enhances lipophilicity and membrane permeability (logP ~3.5). Replace with sulfonyl (-SO₂-) for improved solubility but reduced activity .

- Cinnamamide Moiety : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to increase DNA intercalation .

In Vivo Testing : Use xenograft models (e.g., HCT-116 colon cancer) with dose escalation (10–50 mg/kg, i.p.). Monitor toxicity via ALT/AST levels and histopathology .

Basic: How can enzyme inhibition kinetics (e.g., against hCA I) be experimentally determined?

Methodological Answer:

Enzyme Assay : Use stopped-flow spectrophotometry to measure hCA I activity (CO₂ hydration, λ = 400 nm).

Inhibition Protocol : Pre-incubate enzyme with compound (0.1–100 µM) for 10 minutes. Calculate Kᵢ via Lineweaver-Burk plots .

Controls : Acetazolamide (Kᵢ = 12 nM) as a reference inhibitor .

Advanced: How do contradictory data between in vitro and in silico studies arise, and how can they be resolved?

Methodological Answer:

Contradictions often stem from:

- Solvent Effects : In silico models assume aqueous environments, while DMSO in assays may alter binding. Use explicit solvent MD simulations .

- Protein Flexibility : Static docking vs. dynamic enzyme conformations. Compare MD results with mutagenesis data (e.g., Ala-scanning of AChE) .

- Experimental Variability : Validate assays in triplicate and cross-check with SPR (surface plasmon resonance) for binding affinity .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include NH (δ 10.2–10.8 ppm), oxadiazole C=N (δ 160–165 ppm), and methylthio (δ 2.5 ppm) .

- IR : Stretching vibrations for C=N (1640 cm⁻¹) and C=O (1680 cm⁻¹) .

- HRMS : Exact mass (M+H⁺) calculated via ESI-QTOF (e.g., C₁₉H₁₆N₃O₂S: 362.0962) .

Advanced: What in vivo models are appropriate for studying bioavailability and metabolic stability?

Methodological Answer:

Pharmacokinetics : Administer 10 mg/kg (oral/i.v.) to Sprague-Dawley rats. Collect plasma samples at 0.5–24 hours. Analyze via LC-MS/MS .

Metabolite ID : Use liver microsomes (CYP450 isoforms) and UPLC-QTOF to detect oxidative metabolites (e.g., sulfoxide derivatives) .

BBB Penetration : Employ MDCK-MDR1 monolayers for permeability assays (Papp > 10⁻⁶ cm/s indicates CNS potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.